4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Overview
Description
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is a zwitterionic compound that features both an imidazolium cation and a sulfonate anion within the same molecule. This unique structure imparts the compound with distinct physicochemical properties, making it valuable in various scientific and industrial applications. The compound is known for its high thermal stability, solubility in water, and ability to form ionic liquids, which are of significant interest in green chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate typically involves the following steps:
Formation of the Imidazolium Cation: The initial step involves the alkylation of imidazole with butyl halide (e.g., butyl bromide) to form 1-butylimidazole.
Sulfonation: The next step is the introduction of the sulfonate group. This can be achieved by reacting 1-butylimidazole with 1,4-butane sultone under basic conditions to yield the desired zwitterionic compound.
The reaction conditions generally involve moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents like water or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen addition.
Substitution: Substituted imidazolium compounds with various functional groups replacing hydrogen at the C2 position.
Scientific Research Applications
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their activity and stability.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can engage in π-π stacking and cation-π interactions, while the sulfonate anion can form hydrogen bonds and electrostatic interactions with other molecules. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but lacks the sulfonate group.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a different anion, leading to different solubility and stability properties.
1-Butyl-3-methylimidazolium hexafluorophosphate: Another related compound with distinct physicochemical properties due to the hexafluorophosphate anion.
Uniqueness
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is unique due to its zwitterionic nature, which imparts it with enhanced solubility in water and the ability to form stable ionic liquids. This makes it particularly valuable in applications requiring high thermal stability and unique solvation properties .
Properties
IUPAC Name |
4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9,11H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDUBQXWJFKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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